molecular formula C30H52O4 B2503665 Mogrol

Mogrol

Cat. No.: B2503665
M. Wt: 476.7 g/mol
InChI Key: JLYBBRAAICDTIS-AYEHCKLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogrol is a cucurbitane-type tetracyclic triterpenoid compound, primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is the aglycone involved in the synthesis of mogrosides, which are natural sweeteners. Mogrosides are digested into this compound in vivo, making this compound the main functional unit responsible for the pharmacological effects of mogrosides . This compound has been shown to have various health benefits, including antihyperglycemic, antilipidemic, neuroprotective, and anticancer properties .

Mechanism of Action

Target of Action

Mogrol, a triterpene found in the fruits of Siraitia grosvenorii, has been identified to interact with several important targets, including AMP-activated protein kinase (AMPK), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in various cellular processes, including inflammation, cell growth, and apoptosis .

Mode of Action

This compound interacts with its targets to bring about changes in cellular processes. For instance, it inhibits the ERK1/2 and STAT3 pathways, particularly suppressing p-ERK1/2 and p-STAT3 . This inhibition leads to the suppression of Bcl-2 expression, a protein that prevents apoptosis, thereby inducing cell apoptosis . Furthermore, this compound enhances the expression of p21, a cyclin-dependent kinase inhibitor, resulting in G0/G1 cell cycle arrest .

Biochemical Pathways

This compound affects several biochemical pathways. It plays important roles in antihyperglycemic and antilipidemic activities through activating the AMP-activated protein kinase pathway . Additionally, this compound can stimulate G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) in a TGR5-dependent manner .

Pharmacokinetics

This compound is a biometabolite of mogrosides, and it is converted into mogrosides with the growth and ripening of the fruit through the enzyme glycosyltransferases .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound suppresses leukemia cell growth, induces cell apoptosis, and results in cell cycle arrest . It also alleviates Aβ1–42-induced memory impairments, inhibits Aβ1–42-induced microglia overactivation, and prevents Aβ1–42-triggered apoptotic response in the hippocampus . Furthermore, this compound suppresses Aβ1–42-activated NF-κB signaling, reducing the production of proinflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the formation of artificial mogrosides or this compound compounds may be due to the combination effects of protonation, dehydration, oxidation, and the shift or rearrangement of double bonds . .

Chemical Reactions Analysis

Types of Reactions: Mogrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of this compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .

Scientific Research Applications

Mogrol has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor for synthesizing mogrosides and other triterpenoid derivatives.
  • Studied for its potential as a natural sweetener and flavor enhancer.

Biology:

  • Investigated for its role in modulating metabolic pathways and enzyme activities.
  • Studied for its effects on cellular processes such as apoptosis, inflammation, and oxidative stress.

Medicine:

Industry:

Comparison with Similar Compounds

Mogrol is unique among triterpenoids due to its specific structure and pharmacological properties. Similar compounds include:

    Mogrosides: Glycosylated derivatives of this compound, known for their intense sweetness and health benefits.

    Cucurbitacins: Another group of cucurbitane-type triterpenoids with various biological activities, including anticancer and anti-inflammatory effects.

    Ginsenosides: Triterpenoid saponins found in ginseng, known for their adaptogenic and medicinal properties.

This compound stands out due to its specific activation of AMPK and inhibition of ERK and STAT pathways, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBBRAAICDTIS-AYEHCKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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